molecular formula C19H18F4N4O5 B611127 N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide CAS No. 1476727-50-0

N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide

Numéro de catalogue B611127
Numéro CAS: 1476727-50-0
Poids moléculaire: 458.3696
Clé InChI: AWJSRXUQLSPAOI-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. TAK-915 showed PDE2A IC50: 0.61 nM;  PDE selectivity: 4100 X (vs PDE1A);  TPSA: 102;  MDR` ratio: 0.87. TAK-915 demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of TAK-915 demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. TAK-915 was advanced into human clinical trials.

Applications De Recherche Scientifique

  • Cognitive Impairment Treatment : TAK-915, as a phosphodiesterase 2A (PDE2A) inhibitor, has been found effective in ameliorating cognitive impairment associated with aging in rodent models. It showed significant improvement in spatial learning, episodic memory, and attention in aged rats, suggesting its potential in treating age-related cognitive decline (Nakashima et al., 2019).

  • MET Kinase Inhibitor for Cancer Treatment : Although not directly related to TAK-915, compounds with structural similarities have been identified as potent and selective Met kinase inhibitors. Such compounds demonstrated tumor stasis in certain gastric carcinoma models, highlighting their potential in cancer treatment (Schroeder et al., 2009).

  • NMR Spectral Data Analysis : Research has been conducted on the nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine and its derivatives, providing valuable information for chemical analysis and synthesis (Nagel et al., 1979).

  • Antitubercular and Antibacterial Activities : Certain carboxamide derivatives have been synthesized and shown to have potent antitubercular and antibacterial activities, indicating potential medicinal applications (Bodige et al., 2020).

  • Electrochromic Materials Development : Studies on polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit have been conducted. These materials exhibit significant changes in transmittance in the near-IR region, making them useful for NIR electrochromic devices (Zhao et al., 2014).

  • Synthesis of CCR5 Antagonists : Research on synthesizing orally active CCR5 antagonists has been done, which could be relevant in the development of treatments for various diseases (Ikemoto et al., 2005).

  • Inhibition of Leuconostoc Mesenteroides Growth : Pyrazine-2-carboxamido derivatives have been synthesized and shown to inhibit the growth of Leuconostoc mesenteroides, a microorganism that can be harmful in certain contexts (El-Wahab et al., 2006).

  • Synthesis of Fluorinated Pyrazoles : Studies on the synthesis of fluorinated pyrazoles have been conducted, which could have applications in various chemical and pharmaceutical processes (Ohtsuka et al., 2012).

Propriétés

IUPAC Name

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRXUQLSPAOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide

CAS RN

1476727-50-0
Record name TAK-915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org
M Satoshi, K Masanori, I Shuhei, N Nobuyuki… - CHEMICAL & …, 2017 - cir.nii.ac.jp
It has been hypothesized that selective inhibition of phosphodiesterase (PDE) 2A could potentially be a novel approach to treat cognitive impairment in neuropsychiatric and …
Number of citations: 0 cir.nii.ac.jp
M Nakashima, N Suzuki, E Shiraishi… - Behavioural Brain …, 2019 - Elsevier
Abstract Changes in the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling are implicated in older people with dementia. Drugs that …
Number of citations: 7 www.sciencedirect.com
M Nakashima, H Imada, E Shiraishi, Y Ito… - … of Pharmacology and …, 2018 - ASPET
The pathophysiology of schizophrenia has been associated with glutamatergic dysfunction. Modulation of the glutamatergic signaling pathway, including N-methyl-d-aspartate (NMDA) …
Number of citations: 25 jpet.aspetjournals.org
M Yamada, K Murai, K Yamaguchi… - … Process Research & …, 2023 - ACS Publications
Here, we report a novel, efficient ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone, a structural motif for which it is more challenging to implement such a …
Number of citations: 1 pubs.acs.org
G Gu, T Scott, Y Yan, N Warren, A Zhang… - … of Pharmacology and …, 2019 - ASPET
Inhibition of phosphodiesterase 2A (PDE2A) has been proposed as a potential approach to enhance cognitive functioning and memory through boosting intracellular cGMP/cAMP and …
Number of citations: 9 jpet.aspetjournals.org
LD Pennington, PN Collier, E Comer - Medicinal Chemistry Research, 2023 - Springer
Despite 80 years of progress in modern small molecule drug discovery, medicinal chemists still struggle to minimize the number and duration of design cycles required to optimize hit …
Number of citations: 3 link.springer.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2018 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 1 www.sciencedirect.com
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.